Corrin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

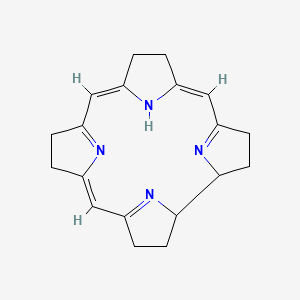

Corrin is a tetrapyrrole fundamental parent that is the core macrocycle of vitamin B12. It has a role as a cofactor. It is a member of corrins and a tetrapyrrole fundamental parent.

Wissenschaftliche Forschungsanwendungen

Structural Characteristics of Corrin

This compound is a heterocyclic compound characterized by a 15-membered ring structure composed of four pyrrole-like subunits. This structure allows for the coordination of metal ions, particularly cobalt, which is central to its biological functions. Unlike porphyrins, corrins exhibit a more flexible structure due to non-conjugated sp³ carbons, making them suitable for various biochemical interactions .

Vitamin B12 and Cofactor Functions

This compound is best known for its role as the core of vitamin B12, which is essential for various enzymatic reactions in living organisms. Cobalamin acts as a cofactor in methyl transfer reactions and plays a crucial role in the metabolism of fatty acids and amino acids. The unique ability of this compound to stabilize different oxidation states of cobalt allows it to facilitate these biochemical processes effectively .

This compound Biosynthesis

Recent studies have traced the biosynthesis of corrins back to the last universal common ancestor (LUCA) of all life forms, indicating its fundamental role in early biochemical pathways . The enzymatic pathways leading to this compound ring formation have been elucidated, showcasing a series of transformations involving precorrins and other intermediates . This evolutionary perspective highlights the significance of corrins in metabolic processes across diverse organisms.

Bioremediation

This compound-containing compounds have been explored for their potential in bioremediation strategies. For instance, certain corrinoid proteins are involved in the degradation of environmental pollutants through radical-dependent reactions. These proteins can catalyze the breakdown of complex organic compounds, contributing to the detoxification of contaminated environments .

Carbon Fixation

The acetyl-CoA pathway, which utilizes corrinoids as cofactors, is considered one of the most ancient carbon fixation pathways. This pathway is crucial for converting CO2 into organic compounds in anaerobic microorganisms, thus playing a significant role in global carbon cycling and energy production in ecosystems .

Case Studies

Eigenschaften

CAS-Nummer |

262-76-0 |

|---|---|

Molekularformel |

C19H22N4 |

Molekulargewicht |

306.4 g/mol |

IUPAC-Name |

(5Z,9Z,14Z)-2,3,7,8,12,13,17,18,19,22-decahydro-1H-corrin |

InChI |

InChI=1S/C19H22N4/c1-3-14-10-16-5-7-18(22-16)19-8-6-17(23-19)11-15-4-2-13(21-15)9-12(1)20-14/h9-11,18-20H,1-8H2/b12-9-,14-10-,15-11- |

InChI-Schlüssel |

PXOPDYTVWWQZEK-DPQCFBEESA-N |

SMILES |

C1CC2=NC1C3CCC(=N3)C=C4CCC(=N4)C=C5CCC(=C2)N5 |

Isomerische SMILES |

C1CC\2=NC1C3CCC(=N3)/C=C\4/CCC(=N4)/C=C\5/CC/C(=C2)/N5 |

Kanonische SMILES |

C1CC2=NC1C3CCC(=N3)C=C4CCC(=N4)C=C5CCC(=C2)N5 |

Synonyme |

corrin |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.